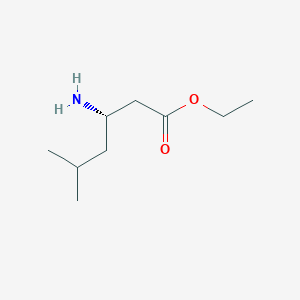

Ethyl (S)-3-amino-5-methylhexanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H19NO2 |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

ethyl (3S)-3-amino-5-methylhexanoate |

InChI |

InChI=1S/C9H19NO2/c1-4-12-9(11)6-8(10)5-7(2)3/h7-8H,4-6,10H2,1-3H3/t8-/m0/s1 |

InChI Key |

KYJZDENXIPFFJX-QMMMGPOBSA-N |

Isomeric SMILES |

CCOC(=O)C[C@H](CC(C)C)N |

Canonical SMILES |

CCOC(=O)CC(CC(C)C)N |

Origin of Product |

United States |

Advanced Synthetic Strategies for Ethyl S 3 Amino 5 Methylhexanoate

Asymmetric Synthetic Approaches

The production of single-enantiomer compounds is paramount in the pharmaceutical industry to ensure target specificity and minimize off-target effects. Asymmetric synthesis provides a direct route to these chiral molecules, avoiding the need for classical resolution of racemic mixtures. For Ethyl (S)-3-amino-5-methylhexanoate, both catalytic and biocatalytic asymmetric methods have been developed to establish the critical (S)-stereocenter at the C3 position.

Enantioselective Catalysis in β-Amino Ester Formation

Catalytic methods that can selectively produce one enantiomer over the other are highly sought after for their efficiency and atom economy. Both transition metal catalysis and organocatalysis have emerged as powerful tools for the asymmetric synthesis of β-amino esters.

Asymmetric hydrogenation is a powerful and widely utilized transformation in asymmetric synthesis. rsc.org This method typically involves the hydrogenation of a prochiral olefin using a chiral transition metal catalyst to create one or more stereocenters. For the synthesis of this compound and its analogues, the asymmetric hydrogenation of an unsaturated precursor is a key strategy.

A notable example is the synthesis of Pregabalin (B1679071), a close structural analogue, which involves the asymmetric hydrogenation of a salt of 3-cyano-5-methylhex-3-enoic acid. rsc.org This reaction utilizes a rhodium catalyst complexed with the chiral diphosphine ligand Me-DuPHOS. The process delivers the desired (S)-3-cyano-5-methylhexanoate with very high enantiomeric excess (ee). rsc.org Subsequent reduction of the nitrile group yields the final amino acid product. rsc.org Transition metal-catalyzed asymmetric hydrogenation represents a direct and highly efficient method for establishing the desired stereochemistry. thieme-connect.de

Table 1: Asymmetric Hydrogenation of a Pregabalin Precursor rsc.org

| Catalyst | Ligand | Substrate | Product | Enantiomeric Excess (ee) |

|---|

This table summarizes the key components and outcome of a representative asymmetric hydrogenation reaction for a precursor structurally similar to that of the target compound.

Organocatalysis, which uses small organic molecules as catalysts, has become a third pillar of asymmetric synthesis alongside biocatalysis and metal catalysis. acs.org For the formation of β-amino esters, key organocatalytic reactions include the asymmetric Mannich reaction and the aza-Michael addition.

The asymmetric Mannich reaction is a powerful strategy for producing chiral β-amino esters. acs.org This reaction involves the addition of an enolate or enolate equivalent to an imine. Chiral bifunctional catalysts, such as thiourea (B124793) derivatives derived from amino acids or cinchona alkaloids, can activate both the nucleophile and the electrophile to achieve high stereoselectivity. acs.orgnih.gov These catalysts operate by forming non-covalent bonds, creating a chiral environment that directs the approach of the reactants, leading to the formation of the C-N bond with excellent enantiomeric control. nih.govnih.gov While a specific application for this compound is not detailed in the reviewed literature, the reaction of an appropriate isobutyl-containing enolate with a suitable imine under organocatalytic conditions presents a viable synthetic route.

The organocatalytic asymmetric aza-Michael reaction is another cornerstone for C-N bond formation. rsc.org This reaction involves the conjugate addition of a nitrogen nucleophile (like an amine, amide, or carbamate) to an α,β-unsaturated carbonyl compound. rsc.org The synthesis of β-amino esters can be achieved by the addition of a nitrogen source to an α,β-unsaturated ester. Chiral organocatalysts, including primary amino alcohols and cinchona-based derivatives, have been shown to effectively catalyze this transformation with high yields and enantioselectivities. rsc.orgnih.gov This strategy offers a direct and atom-economical pathway to valuable β-amino compounds. rsc.orgoup.com

Biocatalytic Route Development

Biocatalysis offers a sustainable and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions, often in aqueous media, and exhibit remarkable chemo-, regio-, and stereoselectivity. nih.govthieme-connect.de

Kinetic resolution is a widely used method to separate enantiomers from a racemic mixture. acs.org In an enzymatic kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. Lipases are particularly versatile and common enzymes for this purpose. thieme-connect.de

For the synthesis of the (S)-enantiomer of the target compound, a key strategy is the enantioselective hydrolysis of a racemic ester intermediate. Specifically, the kinetic resolution of racemic 3-cyano-5-methylhexanoic acid ethyl ester has been achieved with high efficiency using an immobilized lipase (B570770) from Pseudomonas cepacia (lipase PS IM). nih.gov In this process, the lipase preferentially hydrolyzes the (R)-ester to the corresponding carboxylic acid, leaving the desired (S)-ester, (S)-3-cyano-5-methylhexanoic acid ethyl ester, unreacted and with high enantiomeric purity (99.2% ee). nih.gov The reaction demonstrates high tolerance to substrate concentrations and can be performed on a large scale, making it an industrially viable route. nih.gov

Table 2: Lipase-Mediated Kinetic Resolution of (±)-3-Cyano-5-methylhexanoic acid ethyl ester nih.gov

| Enzyme | Method | Substrate Concentration | Product | Yield | Enantiomeric Excess (ee) |

|---|

This table highlights the performance of lipase PS IM in the kinetic resolution for the precursor of the target compound.

Stereoselective bioreduction offers a direct route to chiral molecules by reducing a prochiral precursor. Ene-reductases and ω-transaminases are two powerful classes of enzymes for such transformations.

Ene-reductases (ERs), belonging to the Old Yellow Enzyme family, catalyze the asymmetric reduction of activated carbon-carbon double bonds, providing a green alternative to metal-catalyzed hydrogenation. acs.orgnih.gov They can be used to reduce α,β-unsaturated precursors to furnish chiral products, with the potential for creating two new stereocenters. nih.gov

ω-Transaminases (ω-TAs) are highly valuable biocatalysts for the synthesis of chiral amines from prochiral ketones via asymmetric reductive amination. nih.gov These pyridoxal-5'-phosphate (PLP)-dependent enzymes transfer an amino group from a donor molecule (like isopropylamine) to a ketone substrate. rsc.org This approach avoids racemic intermediates and can theoretically achieve a 100% yield of the desired chiral amine. Protein engineering and computational modeling have been instrumental in developing ω-TAs with enhanced activity and specificity towards bulky substrates. nih.gov For instance, an engineered ω-transaminase from Vibrio fluvialis (VfTA) was developed for the synthesis of (3S,5R)-ethyl 3-amino-5-methyloctanoate, a close analogue of the target compound. The engineered enzyme showed a 60-fold improvement in activity over the wild type, demonstrating the power of directed evolution for creating efficient biocatalysts for pharmaceutical intermediates. nih.gov

Table 3: Engineered ω-Transaminase for Asymmetric Synthesis of a β-Amino Ester Analogue nih.gov

| Enzyme | Method | Substrate | Product | Improvement over Wild Type |

|---|

This table shows the application of an engineered ω-transaminase for the synthesis of a compound structurally related to this compound.

Directed Evolution and Protein Engineering of Biocatalysts for Specificity and Activity

Directed evolution and protein engineering have emerged as powerful tools for tailoring enzymes to meet specific industrial needs, including the synthesis of chiral molecules like this compound. nih.govillinois.edu These techniques involve iterative cycles of gene mutation and screening to enhance desired enzymatic properties such as activity, stereoselectivity, and stability. illinois.eduresearchgate.net

Transaminases, a class of pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzymes, are particularly relevant as they catalyze the transfer of an amino group from a donor to an acceptor, making them ideal for producing chiral amines and amino acids. nih.govfrontiersin.org While naturally occurring transaminases may not possess the optimal characteristics for a specific industrial process, protein engineering can be employed to improve their function. frontiersin.org For instance, the active site of a transaminase can be modified to enhance its affinity and catalytic efficiency for non-natural substrates, such as the precursors to this compound.

Recent advancements have seen the successful engineering of transaminases with improved activity and even reversed stereoselectivity. researchgate.net Through structure-guided rational design and machine learning algorithms, researchers can now more efficiently navigate the vast sequence space to identify beneficial mutations. researchgate.netacs.org This data-driven approach, coupled with high-throughput screening methods, accelerates the development of bespoke biocatalysts. researchgate.netnyu.edu The application of these engineered enzymes in the synthesis of β-amino acids demonstrates their potential for creating more efficient and selective manufacturing routes. nih.govacs.org

Table 1: Examples of Engineered Biocatalysts and Their Improved Properties

| Enzyme Type | Engineering Strategy | Improved Property | Application |

| Transaminase | Directed Evolution | Increased activity and enantioselectivity | Synthesis of chiral amines and amino acids nih.govacs.org |

| Transaminase | Structure-guided rational design | Reversed stereoselectivity | Production of specific enantiomers researchgate.net |

| Nitrilase | Immobilization of whole cells | Regio- and enantioselective hydrolysis | Synthesis of chiral carboxylic acids researchgate.net |

| Lipase | Enzymatic hydrolysis | Selective hydrolysis of esters | Kinetic resolution of racemic mixtures lupinepublishers.com |

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.org

Enolate Alkylation Strategies for Stereocenter Induction

A well-established method for creating stereocenters is the alkylation of enolates derived from carbonyl compounds attached to a chiral auxiliary. uwo.ca Evans oxazolidinones are a prominent class of chiral auxiliaries that have been successfully used in the diastereoselective alkylation of imide enolates. organicchemistrydata.org Deprotonation of an N-acyl oxazolidinone with a strong base generates a (Z)-enolate, which then undergoes stereoselective alkylation. wikipedia.org The chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face, thus inducing a specific stereochemistry at the α-carbon. organicchemistrydata.org

This method offers a predictable and reliable way to synthesize α-substituted carboxylic acid derivatives with high diastereomeric excess. acs.org The auxiliary can then be cleaved to yield the desired enantiomerically enriched product. acs.org While powerful, this method is often limited to reactive alkylating agents. uwo.caorganicchemistrydata.org

Desymmetrization of Prochiral Anhydrides

The desymmetrization of prochiral cyclic anhydrides is another effective strategy for asymmetric synthesis. This approach involves the selective reaction of one of two enantiotopic carbonyl groups in a symmetrical starting material, often catalyzed by a chiral reagent. acs.org For example, the alcoholysis of a prochiral anhydride (B1165640) in the presence of a chiral catalyst, such as a modified Cinchona alkaloid, can lead to the formation of a hemiester with high enantiomeric excess. acs.org

The mechanism of this transformation can proceed through either a nucleophilic or a general base catalysis pathway. scispace.com In the context of producing precursors for this compound, a suitable prochiral anhydride could be desymmetrized to introduce the required stereocenter. This method has been applied to the synthesis of various chiral building blocks and offers a powerful alternative to other asymmetric strategies. acs.orgrsc.org

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create efficient and selective routes to target molecules. researchgate.net This approach is particularly valuable for the synthesis of complex chiral compounds like this compound.

A key intermediate in some syntheses of the related compound pregabalin is (S)-3-cyano-5-methylhexanoic acid. researchgate.netgoogleapis.com One chemoenzymatic route to this intermediate involves the regio- and enantioselective hydrolysis of 2-isobutylsuccinonitrile using a nitrilase enzyme. researchgate.netgoogleapis.com This biocatalytic step establishes the crucial stereocenter. The resulting chiral cyano-acid can then be chemically converted to the final product through steps like esterification and reduction. lupinepublishers.com Another approach utilizes the enzymatic resolution of a racemic ester intermediate. For instance, a lipase can selectively hydrolyze one enantiomer of a racemic cyano-diester, allowing for the separation of the desired (S)-enantiomer. lupinepublishers.com

Green Chemistry Principles in the Synthesis of Chiral Amino Esters

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. skpharmteco.comwordpress.com These principles are increasingly being applied to the synthesis of pharmaceuticals and their intermediates. mdpi.com

Atom Economy and Reaction Efficiency Considerations

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govscranton.edu Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over those that generate significant amounts of waste, like substitution and elimination reactions. nih.govscranton.edu

The E-factor, another important metric, quantifies the amount of waste produced per kilogram of product. nih.govnih.gov In the pharmaceutical industry, E-factors can be notoriously high due to multi-step syntheses and the use of stoichiometric reagents. nih.gov

By applying green chemistry principles, synthetic routes can be designed to be more efficient and environmentally benign. For example, utilizing catalytic processes, both chemo- and biocatalytic, can significantly improve atom economy and reduce waste compared to stoichiometric reactions. nih.govresearchgate.net The use of biocatalysis, in particular, aligns well with green chemistry goals due to the mild reaction conditions, high selectivity, and biodegradability of the catalysts (enzymes). nih.govresearchgate.net In the synthesis of this compound, choosing a route that maximizes atom economy and minimizes the E-factor is crucial for developing a sustainable and cost-effective manufacturing process.

Sustainable Solvent Selection and Process Intensification

The selection of solvents in the synthesis of this compound and its precursors is critical for ensuring process sustainability, impacting cost, environmental footprint, and safety. rsc.orgubc.ca Traditional syntheses have often employed solvents that are now considered problematic due to their environmental, health, and safety (EHS) risks. Modern approaches focus on replacing these with greener alternatives without compromising reaction efficiency.

A key example is the move away from N,N-dimethylformamide (DMF), a common solvent in chemical synthesis, due to its reproductive toxicity. Research has shown that a mixture of dimethyl sulfoxide (B87167) (DMSO), dimethylpropyleneurea (DMPU), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and ethanol (B145695) can be an effective DMF-free alternative for dissolving precursors like methylammonium (B1206745) lead triiodide, a component in some synthetic routes. rsc.orgresearchgate.net This substitution demonstrates the potential to maintain high product yields and quality while significantly improving the sustainability profile of the process. rsc.org

Solvent selection guides, such as the one developed by Sanofi, provide a framework for choosing solvents based on a comprehensive assessment of their safety, health, environmental impact, and quality. ubc.ca These guides classify solvents into categories like "recommended," "usable," and "banned," offering a systematic approach to greener chemistry. ubc.ca For instance, solvents are evaluated based on their flash point, toxicity, biodegradability, and potential for recycling. ubc.ca The ultimate goal is to identify solvents that not only facilitate the desired chemical transformation but also minimize waste and energy consumption. rsc.org

Process intensification is another crucial strategy for the sustainable production of this compound. This approach aims to develop smaller, cleaner, safer, and more energy-efficient manufacturing processes. orientjchem.org Techniques such as using spinning disc reactors can enhance heat and mass transfer rates by orders of magnitude compared to conventional batch reactors. orientjchem.org This can lead to the production of more uniform products with better control over particle size and distribution. orientjchem.org

In the context of synthesizing intermediates, such as (S)-3-cyano-5-methylhexanoic acid ethyl ester, process intensification can involve optimizing reaction conditions to maximize yield and purity while minimizing reaction time and waste generation. For example, studies have shown that controlling the temperature and using vacuum distillation instead of atmospheric distillation can significantly improve the yield of this key intermediate. lupinepublishers.com

The table below summarizes various solvents and their classifications based on sustainability criteria, providing a useful reference for process development.

| Solvent Name | Classification | Key Considerations |

|---|---|---|

| N,N-dimethylformamide (DMF) | Banned/Undesirable | Reproductive toxicity, high boiling point makes removal difficult. ubc.carsc.orgresearchgate.net |

| Dimethyl sulfoxide (DMSO) | Usable | Good dissolving power for a range of precursors, can be a key component in greener solvent systems. rsc.orgresearchgate.net |

| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Derived from renewable resources, lower toxicity profile. rsc.orgresearchgate.net |

| Ethanol | Recommended | Benign solvent, readily available from renewable sources. ubc.carsc.orgresearchgate.net |

| Toluene (B28343) | Usable (with restrictions) | Effective in certain reaction steps, but has associated health and environmental concerns. google.com |

| Acetone | Recommended | Low toxicity, high volatility for easy removal. ubc.cagoogle.com |

| Methanol | Usable (with restrictions) | Effective but with toxicity concerns. google.com |

By integrating sustainable solvent selection with process intensification techniques, the synthesis of this compound can be made more economically viable and environmentally responsible.

Process Optimization and Scalability Studies in Preparation Research

The successful transition of a synthetic route for this compound from the laboratory to an industrial scale hinges on rigorous process optimization and scalability studies. These studies are essential for developing a cost-effective, robust, and safe manufacturing process. googleapis.comamazonaws.com

A primary focus of process optimization is to maximize the yield and purity of the final product and its intermediates. lupinepublishers.comresearchgate.net This often involves a systematic investigation of various reaction parameters, including temperature, pressure, reaction time, and catalyst loading. For instance, in the synthesis of (S)-3-cyano-5-methylhexanoic acid ethyl ester, a key precursor, it was found that conducting the reaction at an optimal temperature of 35 °C and a pH of 6.0 significantly improved the outcome. researchgate.net Similarly, the use of vacuum distillation was shown to increase the yield compared to distillation at atmospheric pressure. lupinepublishers.com

The choice of reagents and their stoichiometry is another critical aspect of process optimization. For example, in the conversion of an anhydride intermediate to an amide, the selection of the appropriate base and its controlled addition are crucial for achieving high yields and purity. google.com Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly improve process efficiency and reduce waste. google.com

Scalability studies address the challenges of translating a laboratory-scale procedure to a large-scale manufacturing process. A large-scale synthesis of pregabalin, for which this compound is an intermediate, successfully demonstrated the feasibility of producing the final active pharmaceutical ingredient in a 170 L reactor. amazonaws.com Such studies often require modifications to the original process to ensure safety and efficiency at a larger scale. For example, the rate of addition of reagents and the method of temperature control become much more critical in large reactors due to the altered surface area-to-volume ratio and heat transfer characteristics. google.comamazonaws.com

The table below presents data from various studies on the synthesis of precursors to this compound, highlighting key parameters and outcomes that are crucial for process optimization and scalability.

| Intermediate | Reaction Step | Key Optimization Parameter(s) | Scale | Yield | Purity/Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| (S)-3-cyano-5-methylhexanoic acid ethyl ester | Enzymatic resolution | Substrate concentration up to 2.0 M | Lab-scale | 44.5% | 99.2% ee |

| (S)-3-cyano-5-methylhexanoic acid ethyl ester | Decarboxylation | Heat-promoted | Not specified | Not specified | >99% ee |

| (3S)-5-methyl-3-(2-oxo-2-{[(1S)-1-phenylethyl]amino}ethyl) hexanoic acid | Crystallization | pH adjustment to 2-2.5, extraction with toluene at 70-80°C | Lab-scale | 75.0% | 99.8% optical purity |

| (S)-Pregabalin | Final crystallization | Crystallization from isobutanol-water mixture | Lab-scale | 52.7% | 99.95% purity |

These studies underscore the importance of a multi-faceted approach to process development, encompassing everything from the selection of raw materials and solvents to the fine-tuning of reaction conditions and the engineering challenges of large-scale production. Ultimately, the goal is to establish a manufacturing process that is not only economically viable but also sustainable and capable of consistently delivering a high-quality product. googleapis.com

Stereochemical Fidelity and Enantiomeric Purity Assessment

Methodologies for Achieving High Enantiomeric Excess (ee)

A variety of strategies have been developed to obtain Ethyl (S)-3-amino-5-methylhexanoate, or its key precursors, with high enantiomeric excess (ee). These methods can be broadly categorized into asymmetric synthesis, enzymatic resolution, and classical resolution via diastereomeric salt formation.

Asymmetric Synthesis: This approach creates the desired stereocenter selectively. A notable example is the asymmetric hydrogenation of a prochiral precursor, 3-cyano-5-methylhex-3-enoic acid salt. researchgate.net Using a rhodium catalyst with a chiral phosphine (B1218219) ligand, such as Me-DuPHOS, facilitates the addition of hydrogen across the double bond in a stereocontrolled manner, yielding the precursor (S)-3-cyano-5-methylhexanoate with very high enantiomeric excess. researchgate.net This intermediate is then converted to the final amino ester.

Enzymatic Resolution: Biocatalysis offers a highly selective means of separating enantiomers from a racemic mixture. In the case of the precursor, racemic ethyl 3-cyano-5-methylhexanoate, lipases are particularly effective. For instance, Candida antarctica lipase (B570770) B (often immobilized as Novozym 435) can selectively hydrolyze the (S)-enantiomer of a related diester intermediate, allowing for the separation of the desired isomer. lupinepublishers.comgoogle.com This method can achieve excellent results, with reported chiral purity exceeding 99.9%. lupinepublishers.com Another enzymatic approach involves the use of a nitrilase enzyme to convert racemic 2-isobutyl-succinonitrile into (S)-3-cyano-5-methylhexanoic acid, leaving the unreacted (R)-nitrile behind. googleapis.com

Table 1: Comparison of Methodologies for Achieving High Enantiomeric Excess

| Methodology | Key Reagent/Catalyst | Precursor Molecule | Achieved Purity (ee) | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium Me-DuPHOS Catalyst researchgate.net | 3-Cyano-5-methylhex-3-enoic acid salt researchgate.net | Very high ee researchgate.net | High efficiency and stereoselectivity. researchgate.net | High cost of catalyst and specialized equipment. |

| Enzymatic Resolution | Candida antarctica Lipase B google.com | Racemic ethyl 3-cyano-5-methylhexanoate google.com | >99% lupinepublishers.comgoogle.com | High selectivity, mild reaction conditions. researchgate.net | Enzyme cost and stability can be concerns. |

| Classical Resolution | (S)-mandelic acid researchgate.net | Racemic 3-aminomethyl-5-methylhexanoic acid researchgate.net | High optical purity possible google.com | Established industrial method, readily available agents. google.com | Maximum 50% theoretical yield, generates waste. researchgate.net |

Analytical Techniques for Enantiomeric Purity Determination in Academic Settings (e.g., Chiral HPLC, NMR Spectroscopy)

Accurately determining the enantiomeric excess is a critical step to validate the success of any stereoselective synthesis or resolution. In academic and industrial research, chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are the most common and reliable methods for separating and quantifying enantiomers. The technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For this compound and its precursors, polysaccharide-based columns (e.g., Daicel Chiralpak) or cyclodextrin-based columns (e.g., Chiraldex) are frequently used. google.comamazonaws.comgoogle.com The enantiomeric excess is calculated by integrating the peak areas of the two enantiomers in the resulting chromatogram. google.com For example, the enantiomeric excess of ethyl 3-cyano-5-methyl-hexanoate has been determined using a Chiraldex GTA Gas Chromatography column, with distinct retention times observed for the (S) and (R) enantiomers (8.2 min and 7.6 min, respectively, under specific conditions). amazonaws.com

Table 2: Example of Chiral GC Conditions for Precursor Analysis

| Parameter | Condition |

|---|---|

| Instrument | Shimadzu GC 2010 google.com |

| Column | Chiral GC, Chiraldex GTA (30 M × 0.25 mm × 0.25µm) amazonaws.com |

| Oven Temperature | 140ºC for 10 min, then ramp 10ºC/min to 160ºC amazonaws.com |

| Detector | FID google.com |

| Analyte | Ethyl 3-cyano-5-methyl-hexanoate amazonaws.com |

| Retention Time (R)-enantiomer | 7.6 min amazonaws.com |

| Retention Time (S)-enantiomer | 8.2 min amazonaws.com |

NMR Spectroscopy: While standard NMR cannot distinguish between enantiomers, the addition of a chiral solvating agent (CSA) can induce diastereomeric interactions, leading to separate, distinguishable signals for each enantiomer in the NMR spectrum. semmelweis.huscispace.com The enantiomeric excess can then be determined by comparing the integration of these signals. For amino compounds, chiral acids like (R)-(−)-1,1′-binaphthyl-2,2′-hydrogenphosphate (BHP) can be used as CSAs. mdpi.com This method is advantageous because it is often faster than chromatography and does not require complete separation of the enantiomers, though it can be less sensitive and prone to errors if the signal separation is poor. semmelweis.hu

Strategies for Racemization and Recycling of Undesired Enantiomers from Resolution Processes

The efficiency and cost-effectiveness of producing a single enantiomer are greatly improved by recycling the undesired enantiomer. This typically involves a process called racemization, which converts the unwanted enantiomer back into the racemic mixture, allowing it to be re-subjected to the resolution process.

A more advanced and efficient strategy is Dynamic Kinetic Resolution (DKR) . This process combines the kinetic resolution step with in-situ racemization of the slower-reacting (undesired) enantiomer. nih.gov This is accomplished by using a catalyst for the resolution (e.g., an enzyme) and a second catalyst for the racemization that does not interfere with the resolution. chemrxiv.org By continuously converting the undesired enantiomer into the desired one via the racemic intermediate, DKR can theoretically achieve a 100% yield of the desired enantiomer, completely avoiding the loss of half the starting material. nih.govchemrxiv.org Biocatalytic DKR using transaminase enzymes has emerged as a powerful method for producing chiral amines and amino acids. nih.govchemrxiv.org

Applications of Ethyl S 3 Amino 5 Methylhexanoate As a Chiral Intermediate

Precursor in the Synthesis of γ-Amino Acids, including (S)-3-(aminomethyl)-5-methylhexanoic Acid

The primary and most well-documented application of ethyl (S)-3-amino-5-methylhexanoate is its role as a direct precursor in the synthesis of γ-amino acids, most notably (S)-3-(aminomethyl)-5-methylhexanoic acid, the active pharmaceutical ingredient known as Pregabalin (B1679071). cambridge.orggoogle.comlupinepublishers.comgoogle.com (S)-3-(aminomethyl)-5-methylhexanoic acid is a gamma-amino acid analogue used in the treatment of a variety of neurological and pain disorders. google.com

The synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid from its precursors is a critical step in its industrial production. Several synthetic strategies have been developed where this compound or its cyano precursor, ethyl (S)-3-cyano-5-methylhexanoate, are key intermediates. lupinepublishers.comgoogle.comgoogleapis.com

One common synthetic pathway involves the chemical or enzymatic resolution of a racemic mixture to obtain the desired (S)-enantiomer of a cyano ester, which is then converted to this compound. For instance, (S)-3-cyano-5-methylhexanoic acid ethyl ester is a key intermediate for the synthesis of (S)-pregabalin. google.comgoogleapis.comresearchgate.netbldpharm.com This intermediate can be produced through various methods, including enzymatic resolution which offers a cost-effective and environmentally friendly approach. lupinepublishers.comgoogleapis.com The final step in many of these syntheses involves the hydrolysis of the ethyl ester group of the amino ester intermediate to yield the target carboxylic acid, followed by reduction of the cyano group to the aminomethyl group to form (S)-3-(aminomethyl)-5-methylhexanoic acid. lupinepublishers.com

Another described method involves the conversion of (3S)-5-methyl-3-(2-oxo-2-{[(1S)-1-phenylethyl]amino}ethyl) hexanoic acid into an intermediate which is then transformed into this compound before being hydrolyzed to the final acid. google.com

The table below summarizes various synthetic approaches where this compound or its direct precursor serves as a key intermediate.

| Starting Material/Key Intermediate | Method | Product | Reference |

| Racemic 3-cyano-5-methylhexanoic acid ethyl ester | Lipase-catalyzed kinetic resolution | (S)-3-cyano-5-methylhexanoic acid ethyl ester | lupinepublishers.comgoogleapis.com |

| (3S)-5-methyl-3-(2-oxo-2-{[(1S)-1-phenylethyl]amino}ethyl) hexanoic acid | Multi-step chemical synthesis | (S)-3-(aminomethyl)-5-methylhexanoic acid | google.com |

| 2-isobutyl-succinonitrile | Enzymatic conversion | (S)-3-cyano-5-methylhexanoic acid | googleapis.com |

| Diethyl 2-cyano-2-isobutylsuccinate | Chemical synthesis | (S)-3-cyano-5-methyl-hexanoic acid ethyl ester | googleapis.com |

Role in the Elaboration of Complex Organic Molecules

The utility of this compound extends to its role in the stereoselective synthesis of complex organic molecules. The synthesis of a molecule like (S)-3-(aminomethyl)-5-methylhexanoic acid, which contains a specific stereocenter, highlights the importance of using chiral starting materials or intermediates. google.comlupinepublishers.com Stereoselective synthesis is critical in the development of pharmaceuticals, as different enantiomers of a molecule can have vastly different biological activities. nih.gov

The synthesis of chiral β-amino esters and their derivatives is an area of significant interest in organic chemistry. jst.go.jp These compounds are valuable for constructing more complex structures, including peptides and other biologically active molecules. nih.gov The presence of both an amino group and an ester functionality in this compound allows for a variety of chemical transformations, making it a versatile building block for the elaboration of more complex molecular architectures. The amino group can be acylated or alkylated, while the ester can be hydrolyzed, reduced, or reacted with nucleophiles. This dual functionality, combined with its defined stereochemistry, makes it a powerful tool for chemists to build complex target molecules with high precision.

Utility in Medicinal Chemistry Research as a Building Block for Pharmaceutical Intermediates

In the field of medicinal chemistry, this compound is recognized as a key building block for the synthesis of pharmaceutical intermediates. google.comgoogle.com Its most prominent use is in the synthesis of Pregabalin, a drug with significant therapeutic applications. google.comlupinepublishers.com The synthesis of active pharmaceutical ingredients (APIs) often requires multi-step processes where chiral intermediates are essential to ensure the final product has the correct stereochemistry for its intended biological target.

The demand for enantiomerically pure compounds in the pharmaceutical industry drives the need for reliable and efficient syntheses of chiral building blocks like this compound. Research in this area focuses on developing cost-effective and environmentally friendly methods, such as enzymatic resolutions, to produce these intermediates with high optical purity. lupinepublishers.comgoogleapis.com The availability of such building blocks facilitates the exploration of new chemical entities and the optimization of existing drug molecules. Chiral α-amino boronic esters, for example, are another class of important building blocks in medicinal chemistry, used in the synthesis of various chiral products. acs.org

Contributions to Natural Product Synthesis

While direct applications of this compound in the total synthesis of natural products are not extensively documented in the literature, the structural motif it represents is relevant. β-amino acids are components of some natural products and are considered important building blocks in synthetic chemistry. cambridge.org The structural modification of natural products using amino acids is a strategy employed to enhance their biological activities. nih.gov

The synthesis of enantiopure β-amino acids and their esters is a field of growing interest due to their presence in biologically active compounds. cambridge.org Therefore, while this compound is primarily associated with the synthesis of a non-natural pharmaceutical, its underlying structure as a chiral β-amino ester makes it a part of a class of compounds that are valuable for creating natural product analogs and other complex molecules. mdpi.com The development of synthetic methods for chiral β-amino esters contributes to the broader field of organic synthesis, which includes the construction of natural products. researchgate.net

Mechanistic Investigations and Computational Chemistry Studies

Elucidation of Reaction Mechanisms in Asymmetric Syntheses

The creation of the specific (S)-enantiomer of Ethyl 3-amino-5-methylhexanoate and its precursors is achieved through several sophisticated asymmetric synthesis strategies. The mechanisms underpinning these methods are central to achieving the high optical purity required for pharmaceutical applications.

One of the primary strategies is asymmetric hydrogenation . In this approach, a prochiral cyano-substituted olefin is hydrogenated using a chiral catalyst. A key example involves the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a rhodium catalyst complexed with a chiral phosphine (B1218219) ligand such as Me-DuPHOS. nih.gov The mechanism involves the coordination of the rhodium complex to the double bond of the substrate. The chiral ligand creates a sterically hindered environment, forcing the hydrogen to be delivered to one face of the double bond preferentially, thus establishing the desired (S)-stereocenter at the C3 position. google.com

Chemoenzymatic methods offer highly selective alternative routes. These processes leverage the inherent stereospecificity of enzymes to resolve racemic mixtures or catalyze asymmetric transformations.

Enzymatic Kinetic Resolution : Lipases, such as those from Pseudomonas cepacia, are used for the kinetic resolution of racemic esters. researchgate.net For example, a racemic mixture of an appropriate precursor can be subjected to enantioselective hydrolysis by a lipase (B570770). The enzyme selectively catalyzes the hydrolysis of one enantiomer (e.g., the R-enantiomer) to its corresponding carboxylic acid, leaving the desired (S)-ester enantiomer, such as Ethyl (S)-3-cyano-5-methylhexanoate, unreacted and in high enantiomeric excess. researchgate.netresearchgate.net The efficiency of this resolution is dictated by the enzyme's ability to differentiate between the two enantiomers at the transition state of the hydrolysis reaction.

Asymmetric Bioreduction : Ene-reductases from organisms like Lycopersicon esculentum (tomato) are employed for the asymmetric reduction of β-cyanoacrylate esters. nih.govnih.govresearchgate.net The stereochemical outcome of this reduction is intricately controlled by the geometry (E/Z isomerism) of the substrate and the size of the ester's alkoxy group. nih.govnih.gov The enzyme, using a nicotinamide (B372718) cofactor, delivers a hydride to the alkene, and the facial selectivity is determined by how the substrate fits into the enzyme's active site. nih.gov

Nitrilase-Mediated Desymmetrization : Another powerful enzymatic method involves the regio- and enantioselective hydrolysis of a prochiral dinitrile, isobutylsuccinonitrile (IBSN). Nitrilase enzymes, for instance from Arabis alpina, can selectively hydrolyze one of the two nitrile groups of the (S)-enantiomer of IBSN to a carboxylic acid, yielding (S)-3-cyano-5-methylhexanoic acid, a direct precursor to the target compound. nih.govresearchgate.net The untouched (R)-enantiomer of the dinitrile can often be racemized under basic conditions and recycled, allowing for a theoretical yield of 100%. researchgate.net

Other non-enzymatic approaches include organocatalytic methods, such as asymmetric Michael additions to nitroalkenes, which have also been developed to generate the chiral backbone of Pregabalin (B1679071) precursors. univaq.it

Computational Modeling and Simulation

Computational chemistry provides powerful tools to probe the intricacies of these reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and reaction transition states. While specific DFT studies detailing the reaction pathways for the synthesis of Ethyl (S)-3-amino-5-methylhexanoate were not identified in the performed search, this methodology is widely applied in analogous chemical systems. materialsciencejournal.orgresearchgate.net

DFT calculations are instrumental in:

Mapping Potential Energy Surfaces : By calculating the energies of reactants, intermediates, transition states, and products, DFT can map out the entire potential energy surface of a reaction. This helps in identifying the most likely reaction pathway and determining the rate-limiting step.

Understanding Stereoselectivity : DFT can be used to model the transition states leading to different stereoisomers (e.g., R vs. S enantiomers). By comparing the calculated activation energies for these competing pathways, researchers can predict and explain the stereochemical outcome of a reaction. For instance, in metal-catalyzed asymmetric hydrogenation, DFT can model the substrate-catalyst complex to reveal the steric and electronic interactions responsible for facial selectivity.

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique is particularly valuable for understanding the dynamic nature of enzyme-catalysis.

In the context of synthesizing precursors for Pregabalin, MD simulations have been applied to study nitrilase enzymes that catalyze the asymmetric hydrolysis of isobutylsuccinonitrile. nih.gov These simulations provide insights into how the substrate binds within the enzyme's active site and how the protein's conformational flexibility influences the reaction. For example, simulations indicated that specific mutations (M127I and C237S) in a nitrilase restricted the movement of a key catalytic residue (E66), which resulted in a desirable decrease in the formation of an amide byproduct. nih.gov

Theoretical studies, combining methods like molecular docking and MD simulations, are essential for elucidating the principles of substrate binding and molecular recognition, which are the basis of enantioselectivity in both enzymatic and chemical catalysis.

For the enzymatic synthesis of (S)-3-cyano-5-methylhexanoic acid, structural analysis and computational studies have shown how mutations can reshape the substrate-binding region within the enzyme's catalytic pocket. nih.gov A specific mutation, V82L, was shown to induce a reconstruction of this binding region, which directly led to an improvement in the enzyme's stereoselectivity. nih.gov By modeling the interactions between the substrate and the amino acid residues lining the active site, these studies can explain why an enzyme preferentially binds and transforms one enantiomer over another.

Quantum chemical analyses, particularly the study of Frontier Molecular Orbitals (FMOs), are used to understand the electronic properties and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. aimspress.com A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. aimspress.com

While specific HOMO-LUMO energy values for this compound were not found in the search results, this type of analysis is fundamental for predicting reactive sites in its precursors. For example, in a Michael addition reaction used in some synthetic routes, the analysis would focus on the LUMO of the electrophilic acceptor and the HOMO of the nucleophile to predict reactivity. rsc.org

Derivatization and Analogues of Ethyl S 3 Amino 5 Methylhexanoate in Synthetic Chemistry

Synthesis of Protected Amino Ester Derivatives

The primary amino group in ethyl (S)-3-amino-5-methylhexanoate is a key site for derivatization. Protection of this amine is often the first step in a synthetic sequence to prevent its unwanted reaction in subsequent steps. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

The introduction of the Boc group is typically achieved by reacting the amino ester with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base such as triethylamine (B128534) or sodium bicarbonate. This reaction is generally high-yielding and proceeds under mild conditions.

Similarly, the Cbz group can be introduced by reacting the amino ester with benzyl (B1604629) chloroformate under basic conditions. The choice of protecting group often depends on the planned subsequent reaction steps and the desired deprotection conditions.

Below is a table summarizing common protection reactions for this compound:

Table 1: Synthesis of N-Protected this compound Derivatives

| Protecting Group | Reagent | Typical Conditions | Product |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., NEt₃, NaHCO₃), CH₂Cl₂ or THF, 0 °C to rt | Ethyl (S)-3-(tert-butoxycarbonylamino)-5-methylhexanoate |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Base (e.g., Na₂CO₃, NEt₃), Dioxane/H₂O or CH₂Cl₂, 0 °C to rt | Ethyl (S)-3-(benzyloxycarbonylamino)-5-methylhexanoate |

These protected derivatives serve as key intermediates. For instance, the resulting N-protected β-amino esters can undergo various transformations at the ester group without affecting the nitrogen atom.

Exploration of Functional Group Transformations and Reactivity

With the amino group protected, the ester functionality of this compound can be selectively transformed. Common reactions include hydrolysis, reduction, and amidation.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, (S)-3-(protected-amino)-5-methylhexanoic acid, under basic conditions, for example, using lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water. This carboxylic acid is a crucial intermediate for the synthesis of various amide analogues.

Reduction: The ester can be reduced to the corresponding alcohol, (S)-3-(protected-amino)-5-methylhexan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation. The resulting amino alcohol is another versatile building block for further synthetic manipulations.

Amidation: The ester can be converted directly to an amide by reacting it with an amine, although this reaction can be sluggish. A more common approach is the hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The reactivity of the amino group itself can also be exploited. After protection and subsequent deprotection, the free amine can undergo reactions such as acylation, alkylation, or sulfonylation to introduce a wide variety of substituents. The aza-Michael addition, a conjugate addition of amines to α,β-unsaturated carbonyl compounds, is a fundamental reaction for the synthesis of β-amino esters and demonstrates the general reactivity pattern of these compounds. organic-chemistry.orgnih.govacs.org

The following table summarizes key transformations of the functional groups:

Table 2: Functional Group Transformations of this compound Derivatives

| Functional Group | Reaction | Reagents | Product |

| Ester (after N-protection) | Hydrolysis | LiOH, NaOH, or KOH in THF/H₂O | (S)-3-(Protected-amino)-5-methylhexanoic acid |

| Ester (after N-protection) | Reduction | LiAlH₄ in THF or Et₂O | (S)-3-(Protected-amino)-5-methylhexan-1-ol |

| Ester (after N-protection) | Amidation | 1. Hydrolysis (see above) 2. Amine, Coupling Agent (e.g., EDC, DCC) | (S)-N'-Substituted-3-(protected-amino)-5-methylhexanamide |

| Amine (after deprotection) | Acylation | Acyl chloride or anhydride (B1165640), Base | (S)-3-(N-acylamino)-5-methylhexanoate |

Preparation of Structurally Related Chiral Hexanoic Acid Derivatives

This compound serves as a precursor or a structural template for a variety of other chiral hexanoic acid derivatives. These derivatives often find applications in medicinal chemistry and materials science.

One important class of related compounds are other esters of (S)-3-amino-5-methylhexanoic acid. These can be prepared by transesterification of the ethyl ester, though a more common route is the esterification of the corresponding carboxylic acid with different alcohols under acidic conditions (e.g., using sulfuric acid as a catalyst) or using coupling agents.

Furthermore, the core structure can be modified to create analogues. For example, homologation can lead to γ-amino acids like (S)-3-(aminomethyl)-5-methylhexanoic acid. google.comresearchgate.netresearchgate.netgoogle.com This is a particularly important transformation as it leads to the synthesis of Pregabalin (B1679071). A common synthetic strategy involves the conversion of the ester to an amide, followed by a Hofmann or Curtius rearrangement. For instance, a Curtius rearrangement of an acyl azide (B81097) derived from (S)-3-(benzyloxycarbonylamino)-5-methylhexanoic acid can yield the isocyanate, which is then hydrolyzed to the desired γ-amino acid. researchgate.net

Other derivatives include those with modifications at the 5-position or with additional substituents on the hexanoic acid backbone. For example, the synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid derivatives has been reported, introducing a hydroxyl group at the α-position, which further increases the synthetic utility of this structural motif. acs.org The synthesis of (S)-3-cyano-5-methylhexanoic acid and its esters is another relevant area, as the cyano group can be a precursor to the aminomethyl group via reduction. researchgate.netgoogle.com

These examples highlight the versatility of the this compound scaffold in generating a diverse library of chiral compounds.

Compound Index

Q & A

Basic Question: What are the primary synthetic routes for Ethyl (S)-3-amino-5-methylhexanoate, and how is enantiomeric purity ensured?

Answer:

The compound is typically synthesized via reduction of Ethyl (S)-3-cyano-5-methylhexanoate using catalysts like Raney nickel or palladium on carbon under hydrogen gas (H₂) . Key steps include:

- Esterification : (S)-3-cyano-5-methylhexanoic acid is reacted with ethanol under acidic reflux (e.g., H₂SO₄) to form the cyano-ester intermediate .

- Reduction : The nitrile group (-CN) is reduced to an amine (-NH₂) using H₂ and a catalyst.

- Enantiomeric purity : Enzymatic resolution (e.g., lipases) or chiral chromatography (e.g., CHIRALPAK® columns) ensures >99% enantiomeric excess (ee). For example, lipases selectively hydrolyze undesired enantiomers in racemic mixtures .

Advanced Question: How can conflicting data on reaction yields during the synthesis of this compound be resolved?

Answer:

Discrepancies in yields (e.g., 58% in peptide coupling vs. 85% in esterification) often arise from:

- Catalyst efficiency : Palladium catalysts may degrade under prolonged H₂ exposure, requiring fresh batches .

- Side reactions : Uncontrolled reduction of esters to alcohols can occur if H₂ pressure exceeds 50 psi.

- Workup losses : Amine intermediates are hygroscopic; anhydrous Na₂SO₄ or molecular sieves improve recovery during drying .

Mitigation : Use inline FTIR or LC-MS to monitor reaction progress and optimize quenching protocols.

Basic Question: What spectroscopic methods are used to characterize this compound?

Answer:

- ¹H/¹³C NMR : Confirm structure via diagnostic signals:

- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~3350 cm⁻¹ (amine N-H) .

- Chiral HPLC : Baseline separation on CHIRALCEL® OD-H columns (hexane:isopropanol 90:10) verifies ee .

Advanced Question: How does this compound function as a chiral building block in drug synthesis?

Answer:

The compound’s β-amino ester moiety enables:

- Peptide coupling : React with carboxylic acids via EDC/HOBt activation (e.g., synthesis of CMF-019, a benzoimidazole derivative) .

- Stereoselective alkylation : The chiral center directs nucleophilic attack in asymmetric Michael additions.

Example : In pregabalin precursor synthesis, the amine group undergoes Hofmann rearrangement to generate γ-aminobutyric acid (GABA) analogs .

Basic Question: What are the critical storage conditions for this compound?

Answer:

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis.

- Humidity : Use desiccants (silica gel) to avoid amine degradation.

- Light sensitivity : Amber glass vials prevent photolytic racemization .

Advanced Question: How can researchers address low yields in multi-step syntheses involving this compound?

Answer:

- Optimize coupling reactions : Pre-activate carboxylic acids with DIC/oxyma to minimize racemization .

- Purification : Use flash chromatography (ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product .

- Scale-up : Replace batch reactors with flow chemistry systems to enhance H₂ diffusion in reduction steps .

Basic Question: What safety precautions are necessary when handling this compound?

Answer:

- PPE : Nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods due to amine volatility.

- Spill management : Neutralize with citric acid; avoid direct contact with skin (pH >10) .

Advanced Question: What mechanistic insights explain the stereochemical stability of this compound under basic conditions?

Answer:

The β-amino ester’s Thorpe-Ingold effect stabilizes the chiral center via restricted rotation. Computational studies (DFT/B3LYP) show a 15 kcal/mol barrier to epimerization, preventing racemization below 80°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.